molecular formula C12H11NO3S B576470 Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate CAS No. 11334-60-4

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

Cat. No.: B576470
CAS No.: 11334-60-4
M. Wt: 249.284
InChI Key: WLIJYTARJZEHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate (CAS 113334-60-4) is a thiazole-based ester synthesized via condensation of 4-hydroxythiobenzamide and ethyl bromopyruvate in ethanol under reflux, yielding a white solid with a high efficiency of 90% . It is characterized by a hydroxyl group at the para position of the phenyl ring attached to the thiazole core. The compound exhibits a polar surface area (PSA) of 59.42 Ų, a boiling point of 422.7°C, and moderate lipophilicity (logP data inferred from structural analogs) .

Properties

IUPAC Name

ethyl 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-2-16-12(15)10-7-17-11(13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQDDUPBNHWQGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Procedure

The reaction proceeds via nucleophilic substitution, where the thiol group of p-hydroxythiobenzamide attacks the α-carbon of ethyl 3-bromopyruvate, followed by cyclization to form the thiazole ring.

Typical Protocol:

  • Reactants:

    • p-Hydroxythiobenzamide (3.93 g, 0.025 mol)

    • Ethyl 3-bromopyruvate (5.00 mL, 80% purity)

  • Solvent: Absolute ethanol (50 mL)

  • Conditions: Heated at 80°C for 4 hours under atmospheric pressure.

  • Work-up:

    • Cool to room temperature, add 100 mL distilled water to precipitate the product.

    • Filter and wash with water, followed by vacuum drying.

  • Yield: 88.56% (light yellow powder).

Characterization and Analytical Data

The product was confirmed via 1H^1H-NMR (500 MHz, DMSO-d6):

  • δ 10.11 (s, 1H, phenolic -OH),

  • 8.44 (s, 1H, thiazole H-5),

  • 7.85–7.75 (m, 2H, aromatic H-2 and H-6),

  • 6.95–6.86 (m, 2H, aromatic H-3 and H-5),

  • 4.33 (q, 2H, -OCH2CH3),

  • 1.33 (t, 3H, -CH3).

Key Advantages:

  • Simplified purification (precipitation in water avoids column chromatography).

  • Scalable with consistent yields >85%.

Alternative Methods for Thiazole Carboxylate Synthesis

While the above method is optimal for the target compound, related approaches for analogous thiazoles provide insights into reagent selection and optimization.

Use of Ethyl 2-Chloroacetoacetate in Thiazole Formation

A patent describing ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate synthesis highlights the versatility of α-haloketones:

  • Reactants: 4-Hydroxythiobenzamide and ethyl 2-chloroacetoacetate.

  • Conditions: Ethanol, 65–70°C, 3 hours.

  • Yield: 98%.

Though this method targets a methyl-substituted analog, it demonstrates the reactivity of chloroacetoacetate derivatives in thiazole cyclization, suggesting potential adaptability for the target compound by substituting bromopyruvate.

Comparative Analysis of Synthetic Routes

ParameterMethod 1Method 2 (Analog)Method 3 (Analog)
Reactants p-Hydroxythiobenzamide, ethyl 3-bromopyruvate4-Hydroxythiobenzamide, ethyl 2-chloroacetoacetateEthyl bromopyruvate, thiourea
Reaction Time 4 hours3 hours24 hours
Temperature 80°C65–70°CReflux
Yield 88.56%98%70%
Purity >95% (NMR-confirmed)98%90%

Critical Observations:

  • Reagent Cost: Bromopyruvate is costlier than chloroacetoacetate but offers better regioselectivity for the 4-carboxylate position.

  • Scalability: Method 1’s aqueous work-up reduces solvent waste, enhancing industrial viability.

Industrial Applicability and Process Optimization

Solvent and Temperature Effects

  • Ethanol vs. Tetrahydrofuran (THF): Ethanol’s low toxicity and high boiling point (78°C) make it ideal for reflux conditions. THF, used in nitration reactions, is less suitable due to stringent anhydrous requirements.

  • Temperature Control: Heating at 80°C in Method 1 balances reaction rate and decomposition risks, whereas lower temperatures (65°C) in Method 2 may prolong reaction times.

Byproduct Management

  • Bromide Byproducts: Generated in Method 1, removed via aqueous wash.

  • Unreacted Thiobenzamide: <5% residual in Method 1, eliminated during precipitation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the ester can be reduced to form alcohol derivatives.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death . The compound’s hydroxyl group can also participate in hydrogen bonding and other interactions with biological targets, enhancing its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Carboxylates

Structural and Electronic Properties

Table 1: Substituent Effects on Electronic Properties
Compound Name Substituent(s) HOMO-LUMO Gap (eV) Key Structural Features References
Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate 4-hydroxyphenyl Not reported Hydroxyl group enhances H-bonding
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate 2-nitrobenzylidene hydrazinyl 3.5–4.0 –NO2 reduces HOMO-LUMO gap via conjugation
Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate 2,4-difluorophenyl Not reported Fluorine atoms increase electronegativity
Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate 4-trifluoromethylphenyl Not reported –CF3 enhances metabolic stability

Key Insights :

  • The nitro group in Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate significantly lowers the HOMO-LUMO gap (3.5–4.0 eV), promoting charge transfer and reactivity compared to the hydroxyl-substituted analog .

Key Insights :

  • Derivatives with hydrazinyl and dioxoisoindolin substituents (e.g., compound 5a) show promising anticancer activity (IC50 = 0.72 μM) through beta-catenin pathway inhibition .
  • Antioxidant activity peaks in compounds with methoxybenzylidene substituents (e.g., 2g), highlighting the role of electron-donating groups in radical scavenging .

Physicochemical and Pharmacokinetic Profiles

Table 3: Physicochemical Comparison
Compound Name PSA (Ų) Boiling Point (°C) logP (Predicted) Solubility References
This compound 59.42 422.7 ~2.5 Low in water
Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate ~65 Not reported ~3.8 Moderate in DMSO
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate ~95 Not reported ~2.1 Low in water

Key Insights :

  • The hydroxyl group in the parent compound contributes to a moderate PSA (59.42 Ų), favoring membrane permeability but limiting aqueous solubility .
  • Trifluoromethyl derivatives exhibit higher logP values (~3.8), suggesting enhanced lipid solubility and oral bioavailability .

Biological Activity

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring, an ethyl ester functional group, and a hydroxyphenyl substituent. Its molecular formula is C12_{12}H11_{11}N1_{1}O3_{3}S1_{1}, with a molecular weight of approximately 249.29 g/mol. The unique structural components contribute to its reactivity and biological activity.

Target Enzymes

The primary target of this compound is the bacterial enzyme UDP-N-acetylmuramate/L-alanine ligase, which plays a crucial role in peptidoglycan synthesis—a vital component of bacterial cell walls. By inhibiting this enzyme, the compound leads to bacterial cell death, showcasing its potential as an antimicrobial agent.

Cellular Effects

In cancer research, this compound has demonstrated cytotoxic effects in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound reduces cell proliferation by interfering with cellular signaling pathways and gene expression .

Antioxidant Activity

Studies have indicated that this compound exhibits significant antioxidant properties. This activity is critical for protecting cells from oxidative stress and may contribute to its anticancer effects .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays against various pathogens. Its ability to inhibit bacterial growth positions it as a potential candidate for developing new antibiotics .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial effects of thiazole derivatives, this compound was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency compared to standard antibiotics .
  • Cytotoxicity in Cancer Cells : Research involving MCF-7 and HeLa cells revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. The compound's mechanism involved the activation of pro-apoptotic pathways .

Comparative Analysis

To further understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameMolecular FormulaUnique Features
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylateC13_{13}H12_{12}N2_{2}O3_{3}SContains a cyano group; potential for different biological activity
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylateC13_{13}H12_{12}N1_{1}O3_{3}SMethyl substitution changes reactivity and possibly bioactivity
Ethyl 2-(2-thienyl)thiazole-4-carboxylateC11_{11}H9_{9}N1_{1}O2_{2}SFeatures a thienyl group; different electronic properties affecting reactivity

Q & A

Basic: What synthetic methodologies are employed for the preparation of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate?

The compound is synthesized via cyclocondensation reactions. A common approach involves cyclizing thiosemicarbazones with ethyl bromopyruvate under reflux in ethanol, catalyzed by glacial acetic acid. Multi-step routes may use substituted benzaldehydes or thiourea derivatives. Reaction optimization (solvent, temperature, catalyst) is critical for yield enhancement, with yields often exceeding 70% under controlled conditions .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

  • FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches).
  • ¹H/¹³C-NMR : Confirms ester (-COOEt), thiazole ring protons, and hydroxyphenyl substituents.
  • HRMS : Validates molecular mass (e.g., [M+H]⁺ at m/z 278.05).
  • X-ray crystallography (if crystalline): Provides unambiguous structural data, as demonstrated for analogous thiazole derivatives .

Advanced: How can computational modeling aid in understanding the compound's biological activity?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO energy gaps, electrostatic potential maps) to predict reactivity. Molecular docking simulates interactions with biological targets (e.g., SARS-CoV-2 Mpro protease), identifying binding affinities and key residues (e.g., His41, Cys145). These methods prioritize compounds for experimental validation, reducing trial-and-error screening .

Advanced: What strategies address contradictory data in antimicrobial efficacy across studies?

Discrepancies may stem from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin).
  • Microbial strain differences : Use reference strains (e.g., E. coli ATCC 25922) for cross-study comparisons.
  • Compound purity : Verify via HPLC (>95% purity) and quantify dissolved DMSO to rule out solvent effects .

Basic: What preliminary biological screenings are recommended for this compound in drug discovery?

Initial screens should assess:

  • Antioxidant activity : DPPH/ABTS radical scavenging (% inhibition) and total antioxidant capacity (TAC) assays.
  • Antimicrobial efficacy : Broth microdilution for MIC determination against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to calculate IC50 values .

Advanced: How can structural modifications enhance its activity as an Oct3/4 inducer in stem cell research?

Derivatives with electron-withdrawing groups (e.g., -Cl, -NO2) at the phenyl ring’s 4-position show increased Oct3/4 induction. Ester group optimization (e.g., methyl to ethyl) improves cellular uptake. SAR studies guided by analogs like O4I2 (Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate) highlight substituent effects on transcriptional co-activator binding .

Advanced: What strategies optimize synthetic yield under green chemistry principles?

  • Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 4 hrs) and energy use.
  • Solvent selection : Ethanol/water mixtures replace toxic solvents (e.g., DMF).
  • Catalyst recycling : Acidic resins (e.g., Amberlyst-15) enable reuse without yield loss.
  • Purification : Recrystallization replaces column chromatography, achieving >80% yield .

Basic: What safety protocols are mandated when handling this compound?

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (irritant per GHS Category 2).
  • Ventilation : Use fume hoods to avoid inhalation (respiratory hazard).
  • Spill management : Absorb with vermiculite and dispose as hazardous waste.
  • Storage : Airtight containers at 2–8°C to prevent degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.